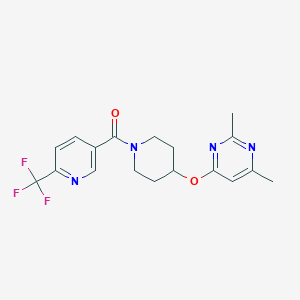
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complex Formation and Chemical Stability
Research on related compounds, such as 4,6-dimethyl-2-(1H)-pyrimidinone (thione), has focused on their acid-base properties and complex-forming abilities, particularly in the context of coordination chemistry. For example, the interaction with dysprosium(III) tris(acetylacetonate) in aqueous methanol was explored, revealing insights into the stability and behavior of such compounds when forming complexes. This suggests potential applications in developing materials with specific magnetic or optical properties (Pod''yachev et al., 1994).
Pharmacokinetics and Drug Metabolism
Compounds with similar structural features have been investigated for their pharmacokinetic profiles and metabolism in biological systems. For instance, studies on dipeptidyl peptidase IV inhibitors have detailed their absorption, distribution, metabolism, and excretion in rats, dogs, and humans, providing a foundation for understanding how similar compounds might behave in living organisms. This research is crucial for the development of new medications, indicating potential applications in drug design and therapeutic agent development (Sharma et al., 2012).
Antimicrobial and Anticancer Properties
A series of compounds featuring pyrimidine and pyrazole derivatives have been synthesized and tested for their antimicrobial and anticancer activities. This research highlights the potential of such chemical structures in developing new treatments for infectious diseases and cancer, suggesting that the compound could also be explored for similar applications (Hafez et al., 2016).
Synthesis and Characterization of Related Compounds
The synthesis and characterization of related compounds have been a focus of research, aiming to understand their structural properties and potential applications. For example, the study on the synthesis of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their antimicrobial activity illustrates the ongoing interest in discovering novel compounds with potential therapeutic uses (Mallesha & Mohana, 2014).
Propiedades
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-11-9-16(24-12(2)23-11)27-14-5-7-25(8-6-14)17(26)13-3-4-15(22-10-13)18(19,20)21/h3-4,9-10,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXHICKAVQFTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2602620.png)
![Ethyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2602621.png)
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B2602622.png)
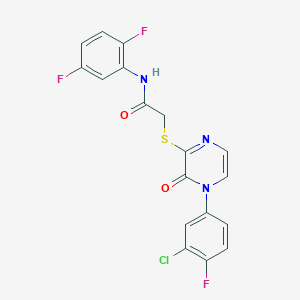
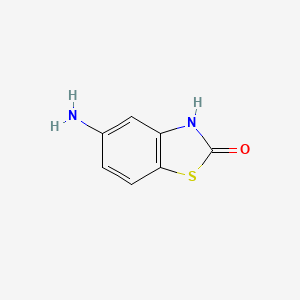
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)
![(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B2602628.png)
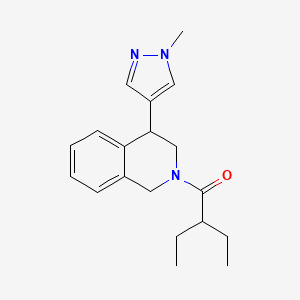
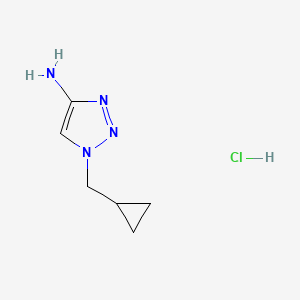
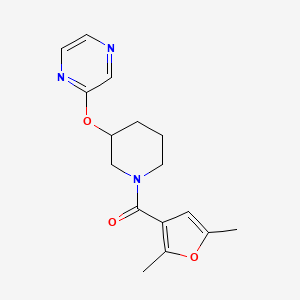
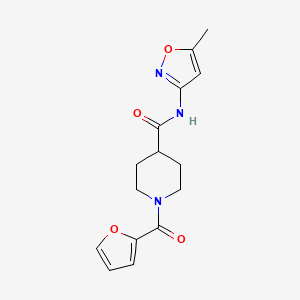
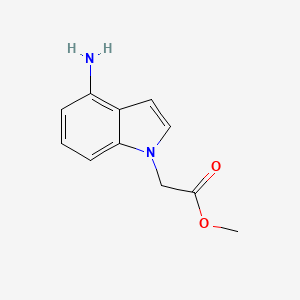
![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)

